molecular formula C22H23FN2O6 B569825 3-Hydroxy Citalopram Oxalate CAS No. 1332724-03-4

3-Hydroxy Citalopram Oxalate

Cat. No. B569825
CAS RN: 1332724-03-4
M. Wt: 430.432
InChI Key: BCDRARVFULFXRO-UHFFFAOYSA-N
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Description

3-Hydroxy Citalopram Oxalate is a chemical compound that is commonly used as an antidepressant medication. It is a derivative of Citalopram, which is a selective serotonin reuptake inhibitor (SSRI), and it works by increasing the levels of serotonin in the brain .


Synthesis Analysis

The synthesis of 3-Hydroxy Citalopram Oxalate involves several steps. The construction of the 1,2,4‐trisubstituted Aromatic Component and the construction of Citalopram by Alkylation of 1‐ (4‐fluorophenyl)‐1,3‐dihydroisobenzofuran‐5‐carbonitrile (31) are some of the key steps involved . During process optimization of Escitalopram oxalate, novel impurities were observed, which were isolated and characterized, and the proposed structure was confirmed by chemical synthesis .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy Citalopram Oxalate is C22H23FN2O6 . The molecular weight is 430.4 g/mol . The compound has a complex structure with several functional groups, including a dimethylamino group, a fluorophenyl group, a hydroxy group, and an oxalic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy Citalopram Oxalate include a molecular weight of 430.4 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 9, and a rotatable bond count of 6 . The exact mass is 430.15401462 g/mol, and the monoisotopic mass is also 430.15401462 g/mol . The topological polar surface area is 131 Ų .

Scientific Research Applications

Environmental Impact and Aquatic Toxicology

  • Waterborne Citalopram Effects: A study by Kellner et al. (2016) examined the effects of citalopram, a drug acting by inhibiting serotonin re-uptake, on fish behavior. It's noted for its lipophilic nature and presence in sewage and surface waters. The study revealed significant behavioral changes in fish exposed to citalopram, indicating ecological consequences and questioning its environmental safety (Kellner et al., 2016).

Water Treatment and Transformation Products

  • Fate in Water Treatment: Hörsing et al. (2012) investigated the fate of citalopram using advanced water treatment technologies like O3 and ClO2 oxidation, UV irradiation, and Fenton oxidation. The study identified transformation products of citalopram, providing insights into its environmental fate and possible impact on water quality (Hörsing et al., 2012).

Analytical Methodology

  • Potentiometric Membrane Sensor: Research by Faridbod et al. (2020) developed a PVC membrane sensor for citalopram determination. This sensor showed potential for quality control analysis in pharmaceutical formulations and urine, highlighting its utility in drug analysis and monitoring (Faridbod et al., 2020).

Thermal Degradation Studies

  • Thermal Degradation Mechanism: Pinto et al. (2018) analyzed the thermal degradation of citalopram and its isomer, providing insights into their stability and decomposition pathways. This study aids in understanding the physical and chemical stability of these compounds (Pinto et al., 2018).

Photodegradation Analysis

  • Sunlight-Induced Degradation: A study by Kwon and Armbrust (2005) focused on the degradation of citalopram under simulated sunlight, revealing its stability in various solutions and potential environmental implications (Kwon & Armbrust, 2005).

PharmacoMRI in Neuroscience

  • Neuroimaging Studies: McKie et al. (2005) used pharmacoMRI to study the effects of citalopram on brain areas implicated in depression, contributing to our understanding of its neuropharmacological impact (McKie et al., 2005).

Mechanism of Action

Target of Action

3-Hydroxy Citalopram Oxalate, also known as Citalopram Related Compound B, is a derivative of Citalopram . Citalopram and its S-isomer, Escitalopram, are selective serotonin reuptake inhibitors (SSRIs) that primarily target the serotonin transporter (SERT) . They are used to restore serotonergic function in the treatment of depression and anxiety .

Mode of Action

The compound interacts with its target, the serotonin transporter, by inhibiting the reuptake of serotonin (5-HT) in the central nervous system (CNS) . This inhibition results in an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by 3-Hydroxy Citalopram Oxalate is the serotonergic pathway . By inhibiting the reuptake of serotonin, the compound increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission . The downstream effects of this enhancement include mood elevation and reduction of anxiety .

Pharmacokinetics

The pharmacokinetics of 3-Hydroxy Citalopram Oxalate are likely to be similar to those of Citalopram and Escitalopram . These compounds are rapidly absorbed after oral administration, reaching maximum plasma concentrations in approximately 3–4 hours . They exhibit linear and dose-proportional pharmacokinetics in the 10–30 mg/day dose range . The elimination half-life of these compounds is about 27–33 hours, consistent with once-daily administration .

Result of Action

The molecular and cellular effects of 3-Hydroxy Citalopram Oxalate’s action are primarily related to its enhancement of serotonergic neurotransmission . This enhancement can lead to mood elevation and reduction of anxiety, which are the desired therapeutic effects in the treatment of depression and anxiety disorders .

Action Environment

Environmental factors such as temperature can influence the action, efficacy, and stability of 3-Hydroxy Citalopram Oxalate . For instance, thermal degradation studies have shown that Citalopram and Escitalopram undergo decomposition at certain temperatures . Therefore, the storage and handling conditions of the compound can significantly impact its stability and effectiveness .

properties

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-3H-2-benzofuran-5-carbonitrile;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2.C2H2O4/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20;3-1(4)2(5)6/h4-9,12,19,24H,3,10-11H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDRARVFULFXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(O1)O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy Citalopram Oxalate

CAS RN

1332724-03-4
Record name 1332724-03-4
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